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Compound of Interest

1-Bromocyclobutanecarboxylic
Compound Name: o
aci

Cat. No. B1347131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Bromocyclobutanecarboxylic acid (CAS No. 32122-23-9). The information presented herein
is essential for the identification, characterization, and quality control of this compound in
research and development settings. This document details predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized
experimental protocols for acquiring such spectra.

Chemical Structure and Properties

o |[UPAC Name: 1-bromocyclobutane-1-carboxylic acid

Molecular Formula: CsH7BrO2

Molecular Weight: 179.01 g/mol [1][2]

Exact Mass: 177.96294 Da[1]

Physical Form: Solid[3]

Spectroscopic Data Summary
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The following tables summarize the predicted spectroscopic data for 1-
Bromocyclobutanecarboxylic acid based on its chemical structure and established principles
of spectroscopy.

'H NMR (Proton Nuclear Magnetic Resonance) Data
(Predicted)

Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~10-12 Broad Singlet 1H -COOH
~2.8-3.2 Multiplet 2H -CH: (alpha to C-Br)
~2.4-2.8 Multiplet 2H -CH: (alpha to C-Br)
~2.0-2.4 Multiplet 2H -CH: (beta to C-Br)

Note: The chemical shifts for the cyclobutane protons are complex and may appear as
overlapping multiplets.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
(Predicted)

Solvent: CDCIs (Chloroform-d) Frequency: 100 MHz

Chemical Shift (8) (ppm) Assignment
~175-180 -COOH

~60-70 C-Br (Quaternary)
~30-40 -CH: (alpha to C-Br)
~15-25 -CH: (beta to C-Br)

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
~2960 Medium C-H stretch (aliphatic)

~1700 Strong C=0 stretch (Carboxylic Acid)
~1420 Medium C-O-H bend

~1210-1320 Strong C-O stretch

~600-800 Medium-Strong C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

lonization Mode: Electrospray lonization (ESI), Negative lon Mode

m/z (Mass-to-Charge Ratio) Interpretation

[M-H]~ (Molecular ion peak, isotopic pattern due

1771179

to Br)
133/135 [M-H-COz2]~ (Loss of carbon dioxide)
98 [M-H-Br]~ (Loss of bromine radical)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like 1-Bromocyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromocyclobutanecarboxylic
acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e Instrumentation: The spectra should be acquired on a 400 MHz (or higher) NMR
spectrometer.[4]

e 'H NMR Acquisition Parameters:
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[e]

Pulse Sequence: A standard single-pulse sequence is typically used.

o

Acquisition Time: Approximately 3-4 seconds.[5][6]

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

[7]
o Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

e 13C NMR Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

[e]

Acquisition Time: Approximately 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due
to the low natural abundance of 13C.

[¢]

Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

e Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or
acetone.[8]

o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[8]

o Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[8]
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e Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.

o Data Acquisition:

[¢]

A background spectrum of the clean, empty salt plate is first recorded.

[¢]

The salt plate with the sample film is then placed in the spectrometer's sample holder.

[e]

The sample spectrum is recorded, typically over a range of 4000 to 400 cm—1.

o

The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 0.5-5 uM) in a solvent compatible
with electrospray ionization, such as a mixture of methanol and water, often with a small
amount of formic acid or ammonium hydroxide to aid in ionization.[9]

e Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) source
is suitable. This can be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

» Data Acquisition (Negative lon Mode):

o

The sample solution is introduced into the ESI source via direct infusion using a syringe
pump.

o

A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

[¢]

The solvent evaporates, leading to the formation of gas-phase ions.

[¢]

The ions are then guided into the mass analyzer.

[e]

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.
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« Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic
fragment ions. The isotopic pattern for bromine (approximately equal abundance of 7°Br and
81Br) should be observed for bromine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

General Spectroscopic Analysis Workflow

Sample Preparation

Chemical Compound
(1-Bromocyclobutanecarboxylic acid)
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Comprehensive Spectroscopic Report
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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